Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 243.30 g/mol. It is classified as an ester, specifically an acetate, which incorporates a tert-butyl group and a 3-hydroxy-2-oxoazepan moiety. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The compound is referenced under the CAS number 2060042-67-1, indicating its recognition in chemical databases and literature. It falls under the category of organic compounds, specifically within the subcategory of esters, which are derived from the reaction of alcohols with acids. The presence of the azepan ring suggests it may have biological relevance, potentially acting as a precursor or building block in pharmaceutical applications.
The synthesis of tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate can be achieved through various methods that typically involve the reaction of tert-butyl acetate with appropriate amine precursors. One notable method includes the use of chlorinated solvents such as dichloromethane, where the reaction is conducted under controlled temperatures ranging from 40 °C to 150 °C.
The molecular structure of tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate features:
The structural representation can be described using SMILES notation: CC(C)(C)OC(=O)CN1CCCCC(O)C1=O
. This notation indicates the connectivity of atoms within the molecule, highlighting functional groups and ring structures.
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate can participate in various chemical reactions typical for esters, including hydrolysis and transesterification. The presence of both hydroxyl and carbonyl groups allows for diverse reactivity patterns.
The mechanism of action for tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate in biological systems is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features resembling other biologically active compounds.
While specific physical properties such as boiling point and melting point are not readily available, general characteristics include:
Chemical properties include:
Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: